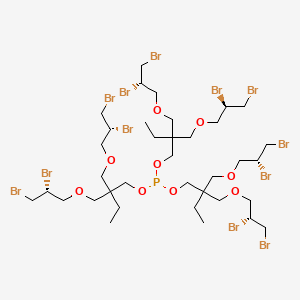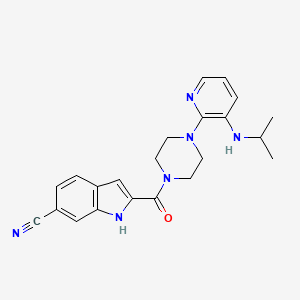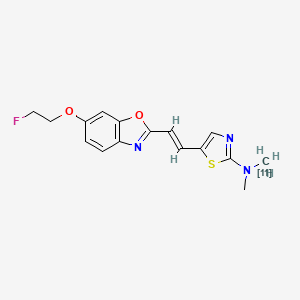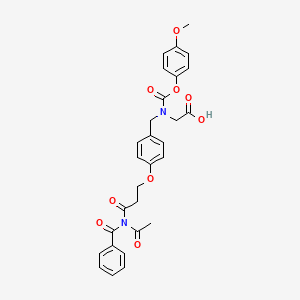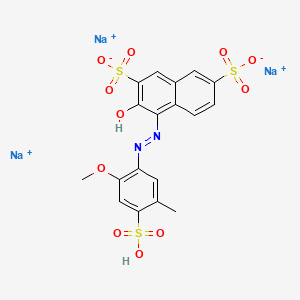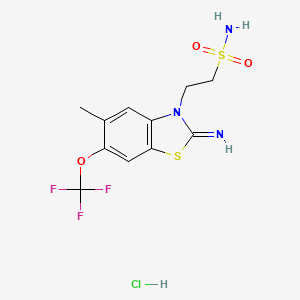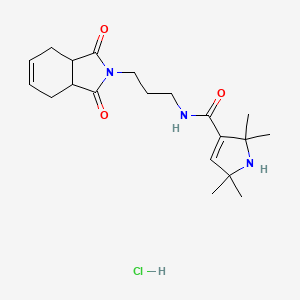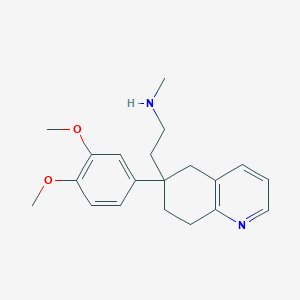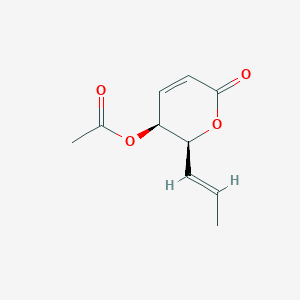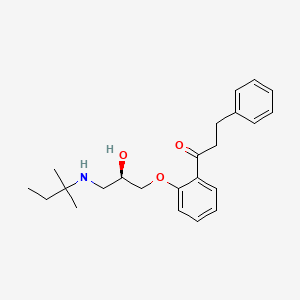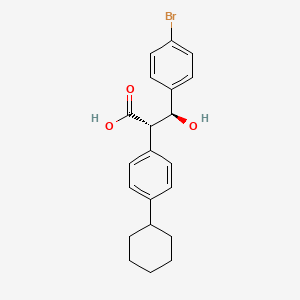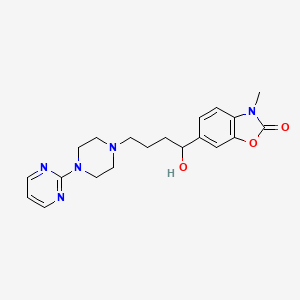
Jhanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Jhanol can be synthesized through several methods, including the reduction of carbonyl compounds and the hydration of alkenes . One common laboratory method involves the use of Grignard reagents to add to carbonyl compounds, followed by reduction .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources, such as the stilt roots of Rhizophora mangle, using high-speed counter-current chromatography with a non-aqueous biphasic solvent system composed of hexane, acetonitrile, and methanol .
Analyse Des Réactions Chimiques
Types of Reactions
Jhanol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can lead to the formation of alcohols and other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine and chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds .
Applications De Recherche Scientifique
Jhanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Jhanol involves its interaction with various molecular targets and pathways. It is known to affect the activity of enzymes and receptors involved in oxidative stress and inflammation . This compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Manool: Another diterpenoid with similar chemical properties and applications.
Steviol: Known for its use as a natural sweetener and its potential health benefits.
Jhanidiol: A related compound with similar structural features and biological activities.
Uniqueness
Jhanol stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
62929-59-3 |
|---|---|
Formule moléculaire |
C20H34O2 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
[(3R,4aR,6aR,7R,10aS,10bR)-3-ethenyl-3,4a,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-7-yl]methanol |
InChI |
InChI=1S/C20H34O2/c1-6-18(3)12-8-16-19(4)11-7-10-17(2,14-21)15(19)9-13-20(16,5)22-18/h6,15-16,21H,1,7-14H2,2-5H3/t15-,16+,17-,18-,19-,20+/m0/s1 |
Clé InChI |
MONXCRDSDZQGGT-DWIKVQACSA-N |
SMILES isomérique |
C[C@]1(CCC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@](O3)(C)C=C)C)C)CO |
SMILES canonique |
CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B15193448.png)
